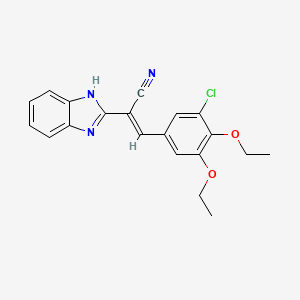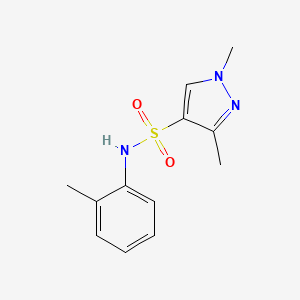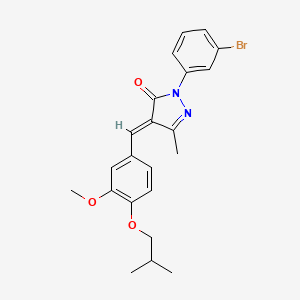
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as BRP, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BRP is a small molecule inhibitor that targets certain proteins involved in cellular signaling pathways, making it a promising tool for studying various biological processes.
作用機序
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea works by inhibiting certain proteins involved in cellular signaling pathways, specifically the protein kinase CK2 and the transcription factor STAT3. By blocking these proteins, this compound is able to disrupt the signaling pathways that contribute to cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in treating diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its specificity. Because it targets specific proteins involved in cellular signaling pathways, it can be used to study these pathways in a more targeted and precise way. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, this compound can be toxic at high concentrations, which may limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and specific inhibitors that target the same proteins as this compound. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its effectiveness in treating cancer and other diseases. Finally, further studies may be conducted to better understand the mechanisms of action of this compound and its potential use in other areas of research.
合成法
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 4-bromo-2-chloroaniline with 5-methyl-2-pyridinecarboxylic acid, followed by reaction with phosgene and then urea. The resulting compound is then purified and characterized using various analytical techniques.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer treatment.
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRKSZIODIPMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-(tetrahydro-2-furanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-propanamine dihydrochloride](/img/structure/B5426495.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5426503.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5426508.png)
![N-{[(2-iodophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5426525.png)
![1-methyl-7-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-imidazo[1,2-b]pyrazole](/img/structure/B5426531.png)
![1-methyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5426540.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5426547.png)

![4-{1-cyano-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5426554.png)


![N-[4-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5426577.png)
![1-amino-N-{2-[(2-methylbenzyl)thio]ethyl}cyclopropanecarboxamide](/img/structure/B5426596.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5426603.png)